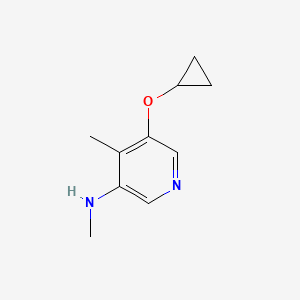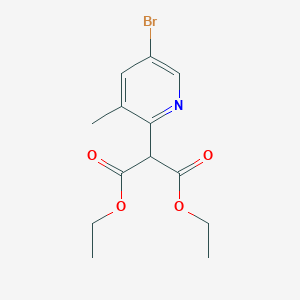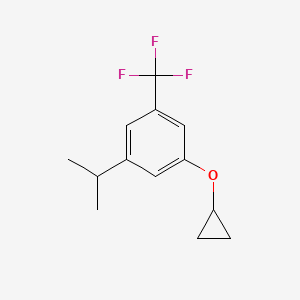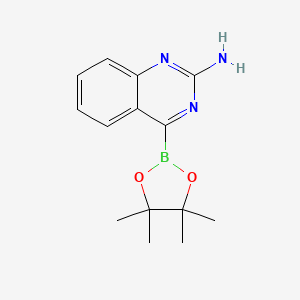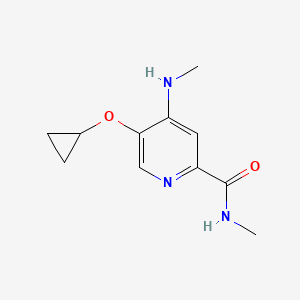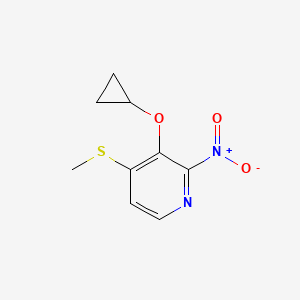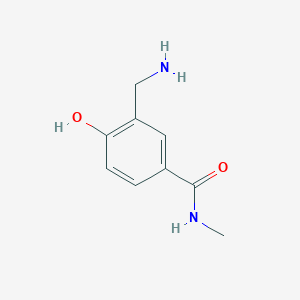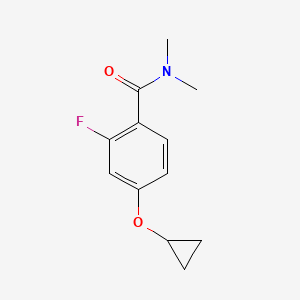
4-Cyclopropoxy-2-fluoro-N,N-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopropoxy-2-fluoro-N,N-dimethylbenzamide is an organic compound with the molecular formula C12H14FNO2 This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and a dimethylbenzamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-fluoro-N,N-dimethylbenzamide typically involves the following steps:
Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropanol with an appropriate halogenating agent to form cyclopropyl halide.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Benzamide Moiety: The final step involves the reaction of the cyclopropyl halide and the fluorinated aromatic compound with dimethylamine to form the desired benzamide derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially forming amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.
Major Products:
Oxidation: Cyclopropanone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Cyclopropoxy-2-fluoro-N,N-dimethylbenzamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the development of new materials with unique properties, such as increased resistance to degradation and altered electronic characteristics.
Wirkmechanismus
The mechanism of action of 4-Cyclopropoxy-2-fluoro-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can significantly alter the compound’s biological activity, enhancing its binding affinity and selectivity. The cyclopropoxy group may also contribute to the compound’s stability and reactivity, influencing its overall pharmacological profile.
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-N,N-dimethylbenzamide: This compound lacks the cyclopropoxy group, making it less sterically hindered and potentially less stable.
2-Cyclopropoxy-4-fluoro-N,N-dimethylbenzamide: This is a positional isomer with the cyclopropoxy and fluorine groups swapped, which can lead to different reactivity and biological activity.
Uniqueness: 4-Cyclopropoxy-2-fluoro-N,N-dimethylbenzamide is unique due to the combination of the cyclopropoxy group and the fluorine atom, which together enhance its chemical stability and biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H14FNO2 |
|---|---|
Molekulargewicht |
223.24 g/mol |
IUPAC-Name |
4-cyclopropyloxy-2-fluoro-N,N-dimethylbenzamide |
InChI |
InChI=1S/C12H14FNO2/c1-14(2)12(15)10-6-5-9(7-11(10)13)16-8-3-4-8/h5-8H,3-4H2,1-2H3 |
InChI-Schlüssel |
NKCZESOEYXAAMK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


